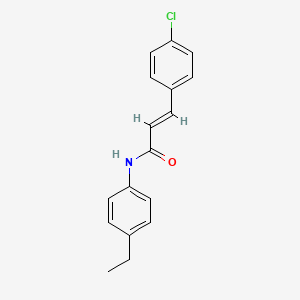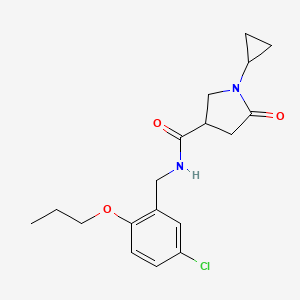
N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide often involves multi-step chemical reactions, starting from commercially available substrates. For instance, Zhou et al. (2021) described a high-yield synthetic method for a related compound, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was synthesized through nucleophilic substitution reaction and ester hydrolysis steps, highlighting the complexity and the strategic approach needed in the synthesis of such molecules (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure and conformation of these compounds are crucial for understanding their reactivity and interaction with biological targets. Banerjee et al. (2002) investigated the crystal structure and molecular conformation of a solvated pyrrolidinecarboxamide derivative, providing insights into its structural characteristics through X-ray analysis and AM1 molecular orbital methods (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide derivatives is influenced by their functional groups and molecular structure. The presence of the cyclopropyl and pyrrolidinecarboxamide moieties can lead to various chemical transformations, offering a wide range of synthetic applications. Studies on similar compounds have shown their potential in forming complex structures through reactions such as cyclopropanation and cyclization, demonstrating the versatility of these molecules in synthetic chemistry (Kalia et al., 2013).
Wissenschaftliche Forschungsanwendungen
Synthesis and SAR of 5,6-diarylpyridines as Human CB1 Inverse Agonists
The research conducted by Meurer et al. (2005) discusses the synthesis and structure-activity relationship (SAR) studies of 5,6-diarylpyridines. They identified potent and selective human CB1 inverse agonists, which are relevant for understanding cannabinoid receptor interactions. (Meurer et al., 2005)
Enantioselective Synthesis of Piperidines
Calvez, Chiaroni, and Langlois (1998) explored the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate. Their work provides insights into the creation of piperidine derivatives, a class of compounds relevant in various pharmacological contexts. (Calvez, Chiaroni, & Langlois, 1998)
Synthesis and Structure-Activity Relationships of N-Aryl(indol-3-yl)glyoxamides as Antitumor Agents
Marchand et al. (2009) conducted a study on the synthesis and structure-activity relationships of cytotoxic compounds based on N-pyridinyl or N-aryl-2-(1-benzylindol-3-yl)glyoxamide skeleton. This research contributes to the understanding of molecular structures that are active against various cancer cell lines. (Marchand et al., 2009)
Concomitant Polymorphism of a Pyridine-2,6-dicarboxamide Derivative
Özdemir et al. (2012) synthesized and characterized N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide, evaluating its antibacterial activities and its efficiency as a catalyst for hydrogenation reactions. Their findings contribute to the understanding of pyridine-2,6-dicarboxamide derivatives in pharmacological and catalytic applications. (Özdemir et al., 2012)
Synthesis and Biological Evaluation of Schiff’s Bases and 2-azetidinones
Thomas et al. (2016) described the synthesis and pharmacological activity of N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. They evaluated their potential as antidepressant and nootropic agents, showcasing the therapeutic applications of these chemical structures. (Thomas et al., 2016)
Dopamine D3 and D4 Receptor Antagonists
Ohmori et al. (1996) synthesized a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives and evaluated their affinity for dopamine D2, D3, and D4 receptors. This study is significant in understanding the role of these compounds in modulating dopamine receptor activity, relevant in neurological and psychiatric disorders. (Ohmori et al., 1996)
Synthesis of Pyridine-Dicarboxamide-Cyclohexanone Derivatives
Al-Majid et al. (2019) described an efficient method for synthesizing 2,6-diaryl-4-oxo-N,N′-di(pyridin-2-yl)cyclohexane-1,1-dicarboxamide, evaluating their anticancer and α-glucosidase inhibitory activities. Their work contributes to the development of potential therapeutics for cancer and diabetes. (Al-Majid et al., 2019)
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-1-cyclopropyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3/c1-2-7-24-16-6-3-14(19)8-12(16)10-20-18(23)13-9-17(22)21(11-13)15-4-5-15/h3,6,8,13,15H,2,4-5,7,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEOCSSUANWHCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CNC(=O)C2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-propoxybenzyl)-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

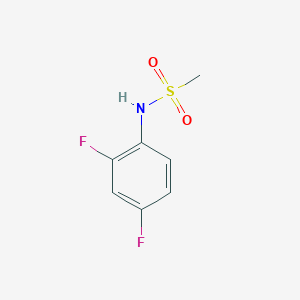
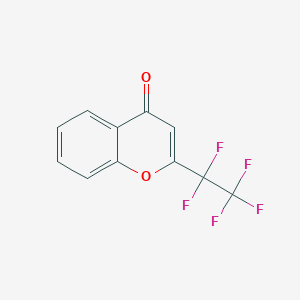
![8-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5505392.png)
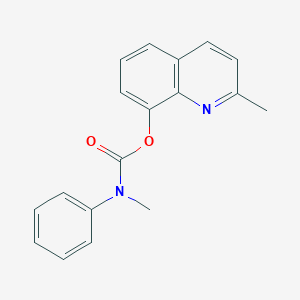
![(1-amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(phenyl)methanone](/img/structure/B5505405.png)
![1-(2-chlorophenyl)-4-{[2-(dimethylamino)-4-methyl-5-pyrimidinyl]carbonyl}-2-piperazinone](/img/structure/B5505419.png)
![2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
![3-hydroxy-N'-[(5-nitro-2-thienyl)methylene]-2-naphthohydrazide](/img/structure/B5505429.png)
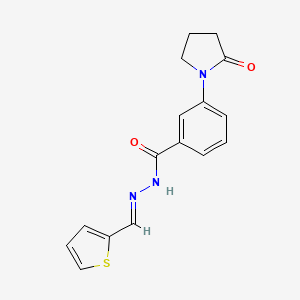
![2-amino-4-(2-ethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5505437.png)
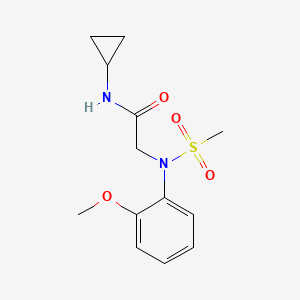
![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5505446.png)

